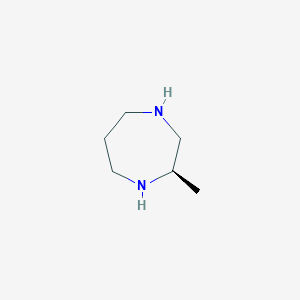

(R)-2-Methyl-1,4-diazepane

Description

(R)-2-Methyl-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane backbone (two nitrogen atoms in a saturated ring) with a methyl group at the 2-position in the R-configuration. For instance, (R)-3-Methyl-1,4-diazepan-2-one (a derivative with a ketone group at position 2 and methyl at position 3) has been synthesized and cataloged, highlighting the importance of stereochemistry and substituent positioning in such systems . The compound’s synthesis likely involves asymmetric methods, as seen in related heterocycles like (R)-2-Methyl-1,4-butanediol derivatives, which achieved enantiomeric excess (84.7% ee) via chiral starting materials .

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2R)-2-methyl-1,4-diazepane |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

KMRLPKVQSAHVSQ-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1CNCCCN1 |

Canonical SMILES |

CC1CNCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-methyl-1,4-diaminobutane with formaldehyde, followed by cyclization under acidic conditions. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of ®-2-Methyl-1,4-diazepane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the desired enantiomer is obtained with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides of ®-2-Methyl-1,4-diazepane.

Reduction: Corresponding amines.

Substitution: Various substituted diazepanes depending on the reagents used.

Scientific Research Applications

The search results primarily discuss (S)-2-Methyl-1,4-diazepane dihydrochloride and (R)-1-benzyl-5-methyl-1,4-diazepane, not (R)-2-Methyl-1,4-diazepane. Due to the limited information on the specific compound this compound, a comprehensive article with data tables and case studies cannot be provided. However, the information on similar compounds can offer insights into potential applications.

Related Compounds and Their Applications

(S)-2-Methyl-1,4-diazepane dihydrochloride: This compound is a hydrochloride salt featuring a diazepane ring with two nitrogen atoms and a methyl group, enhancing its water solubility. Research indicates it acts as an inhibitor of specific protein kinases, particularly EC 2.7.11.1, suggesting therapeutic applications for diseases linked to abnormal kinase activity. Its derivatives are explored in neuropharmacology and for managing cerebrovascular disorders.

(R)-1-benzyl-5-methyl-1,4-diazepane: This compound is used as a building block for synthesizing complex molecules.

Scientific Research Applications

- Chemistry: It is a building block for synthesizing complex molecules, enabling the creation of diverse chemical libraries for drug discovery and development.

- Biology: It can be used as a ligand in studying enzyme-substrate interactions. Its chiral nature is valuable for studying stereochemistry and chiral recognition processes.

- Medicine: It has potential as a pharmacophore in designing new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity.

- Industry: It can be used to produce specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:

- Positional Effects : Methyl at position 2 (as in this compound) may confer distinct conformational preferences compared to position 3 substitutions. For example, (R)-3-Methyl-1,4-diazepan-2-one’s ketone group introduces polarity, likely altering solubility and reactivity .

- Bulkier Substituents : Derivatives like 1-[(4-Bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane (MW 289.24) demonstrate how bulkier groups increase molecular weight and may enhance receptor binding specificity .

Stereochemical Considerations

The enantiomeric form of 2-methyl-1,4-diazepane plays a critical role in biological activity. For instance, the (S)-enantiomer is incorporated into Ripasudil, a Rho-kinase inhibitor used in glaucoma treatment, underscoring the importance of stereochemistry in drug design . The R-configuration in the target compound may exhibit divergent pharmacological behavior, though direct data is lacking.

Physicochemical Properties

- Optical Activity : Related compounds like (R)-2-Methyl-1,4-butanediol exhibit specific optical rotations ([α]D20 +11.7° in MeOH), suggesting that this compound may similarly display measurable chirality .

- Collision Cross-Section : Analogous compounds such as 6-ethyl-1-methyl-1,4-diazepane have predicted collision cross-sections (e.g., 130.2 Ų for [M+H]+), which correlate with gas-phase stability and analytical detection .

Biological Activity

(R)-2-Methyl-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of a methyl group at the second position enhances its solubility and reactivity, making it suitable for various biochemical applications. The compound can exist in different forms, including its hydrochloride salt, which improves its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's chiral nature allows for selective binding to target molecules, influencing various biochemical pathways. Notably, it has been shown to act as an inhibitor of certain protein kinases, specifically EC 2.7.11.1 (non-specific serine/threonine protein kinase), which may have therapeutic implications in diseases characterized by abnormal kinase activity .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Kinase Inhibition : The compound has demonstrated significant inhibitory effects on specific kinases, suggesting potential applications in cancer therapy and other conditions associated with dysregulated kinase signaling.

- Neuropharmacology : Derivatives of this compound are being explored for their roles in neuropharmacology, particularly in managing cerebrovascular disorders .

- Anticancer Potential : Studies have indicated that compounds with diazepane structures can exhibit anticancer properties by modulating cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Protein Kinases

A study analyzed the effects of this compound on various cancer cell lines. The results showed that treatment with the compound led to a significant reduction in cell viability, particularly in breast cancer cell lines MDA-MB-231 and MCF-7. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. For example:

- Starting Material : A suitable precursor containing the diazepane framework.

- Reaction Conditions : Controlled conditions to facilitate the formation of the diazepane ring while maintaining chirality.

- Purification : Techniques such as chromatography to isolate the desired enantiomer.

Additionally, derivatives of this compound have been synthesized to enhance its biological activity or selectivity towards specific targets .

Q & A

Q. What are the recommended synthetic routes for (R)-2-Methyl-1,4-diazepane, and how can enantiomeric purity be ensured?

Methodology :

- Step 1 : Utilize ring-closing strategies starting from appropriately substituted diamines or amino alcohols. For example, enantioselective synthesis can involve chiral auxiliaries or catalysts to control stereochemistry at the 2-methyl position .

- Step 2 : Asymmetric construction of the diazepane ring via reductive amination or cyclization under controlled pH and temperature (e.g., 50–80°C) .

- Step 3 : Purify intermediates using chiral chromatography (e.g., HPLC with cellulose-based columns) to achieve >98% enantiomeric excess (ee). Confirm purity via polarimetry or chiral NMR shift reagents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Methodology :

- NMR Analysis : Assign stereochemistry using - and -NMR, with emphasis on diastereotopic proton splitting patterns (e.g., δ 1.2–1.5 ppm for methyl groups) .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyze using Mo-Kα radiation .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and fragmentation patterns to validate substituent placement .

Q. How do reaction conditions influence the yield and stereochemical outcome of this compound synthesis?

Methodology :

-

Parameter Optimization :

Parameter Optimal Range Impact Temperature 50–80°C Higher temps favor cyclization but risk racemization Solvent THF or MeOH Polar aprotic solvents improve reaction kinetics Catalyst Pd/C or chiral Ru complexes Enhances enantioselectivity in hydrogenation steps -

Yield Improvement : Use scavengers (e.g., molecular sieves) to remove water in reductive amination steps .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

Methodology :

- Molecular Docking : Perform in silico studies using AutoDock Vina to compare binding affinities of (R)- vs. (S)-enantiomers to targets like orexin receptors .

- Pharmacodynamic Assays : Test enantiomer-specific inhibition of efflux pumps (e.g., E. coli RND pumps) using fluorometric substrate accumulation assays .

- Key Finding : The (R)-configuration enhances hydrophobic interactions with receptor pockets due to spatial orientation of the methyl group .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodology :

- Data Triangulation :

- Compare substituent effects using SAR tables (e.g., alkyl vs. aryl groups at position 1):

| Substituent | Bioactivity (IC50) | Reference |

|---|---|---|

| Benzyl | 12 nM (FXa inhibition) | |

| Propyl | 45 nM (Anxiolytic) |

Validate assay conditions (pH, co-solvents) to rule out artifactual results.

Re-synthesize disputed compounds and test under standardized protocols .

Q. What computational strategies are effective for predicting the physicochemical properties of novel this compound analogs?

Methodology :

Q. How can researchers design this compound derivatives with improved metabolic stability?

Methodology :

Q. What in vitro assays are most suitable for evaluating the therapeutic potential of this compound in neurological disorders?

Methodology :

Q. How should researchers handle the chemical instability of this compound in aqueous solutions?

Methodology :

Q. What strategies are recommended for studying the binding kinetics of this compound to protein targets?

Methodology :

Q. How can enantiomeric separation of this compound be scaled for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.